1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C55H98O6 |

|---|---|

Peso molecular |

864.4 g/mol |

Nombre IUPAC |

[(2S)-1-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h16,19,25-26,28,31,37,40,52H,4-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b19-16-,26-25-,31-28-,40-37-/i2D3,5D2,8D2,11D2/t52-/m1/s1 |

Clave InChI |

HZRYQDLJXVKCCU-DIZBVRQHSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9: Principles and Applications in Quantitative Lipidomics

This guide provides a comprehensive technical overview of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9, focusing on its critical role as an internal standard in mass spectrometry-based lipidomics. It is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of specific triglyceride species in complex biological matrices.

The Analytical Challenge: Quantifying Endogenous Triglycerides

The accurate measurement of individual lipid species within a complex biological sample is a significant analytical challenge. This is particularly true for triglycerides, which are key energy storage molecules and play roles in various physiological and pathological processes.[1]

Biological Significance of 1,3-Dipalmitoyl-2-arachidonoyl-sn-glycerol (PAG)

The non-deuterated, endogenous form of the topic compound, 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol (PAG), is a specific triacylglycerol containing two palmitic acid chains and one arachidonic acid chain.[2] The specific positioning of these fatty acids on the glycerol backbone can influence its metabolic fate and biological activity. Arachidonic acid, an omega-6 polyunsaturated fatty acid located at the sn-2 position, is a precursor to a wide range of signaling molecules, including prostaglandins and leukotrienes. Therefore, accurately quantifying PAG can provide crucial insights into lipid metabolism, signaling pathways, and the pathology of various diseases.

The Problem of Analytical Variability

Quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to several sources of error. These include sample loss during extraction and preparation, variability in instrument response, and matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[3] These factors can lead to significant inaccuracies and poor reproducibility, hindering reliable data interpretation.

The Solution: Stable Isotope Dilution and this compound

To overcome the challenges of analytical variability, the gold standard approach is the use of a stable isotope-labeled internal standard (SIL-IS) in a method known as stable isotope dilution analysis (SIDA).[4][5][6]

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA involves adding a known quantity of a SIL-IS to the sample at the very beginning of the analytical workflow.[5] The SIL-IS is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). Because the SIL-IS and the endogenous analyte have virtually identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization.[6] The mass spectrometer can distinguish between the light (endogenous) and heavy (standard) forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, one can accurately calculate the concentration of the endogenous analyte, as this ratio remains constant even if sample is lost or matrix effects occur.[6]

Physicochemical Profile of this compound

This compound is the deuterium-labeled form of PAG, specifically designed for use as an internal standard.[7][8] The "d9" indicates that nine hydrogen atoms on one of the palmitoyl chains have been replaced with deuterium, increasing the molecular weight without significantly altering its chemical behavior.[9][10]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅₅H₈₉D₉O₆ | [7][9] |

| Molecular Weight | 864.42 g/mol | [7][9] |

| Endogenous Analog | 1,3-Dipalmitoyl-2-arachidonoyl-sn-glycerol (PAG) | [9] |

| Formula of Analog | C₅₅H₉₈O₆ | [2] |

| MW of Analog | 855.4 g/mol | [2] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [9] |

| Appearance | Typically a solid at room temperature | [7] |

| Storage | -20°C for long-term stability | [7] |

| Solubility | Soluble in organic solvents like Methyl Acetate and DMF | [9][10] |

Practical Application: A Validated Workflow for PAG Quantification

This section outlines a detailed, self-validating protocol for the quantification of PAG in a biological matrix (e.g., plasma) using this compound as an internal standard.

Workflow Overview

The experimental process follows a logical sequence from sample preparation to data analysis, designed to ensure accuracy and reproducibility.

Caption: High-level workflow for quantifying PAG.

Materials and Reagents

-

This compound (Internal Standard, IS)

-

1,3-Dipalmitoyl-2-arachidonoyl-sn-glycerol (PAG, Calibration Standard)

-

LC-MS Grade Chloroform, Methanol, and Water

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes

-

Nitrogen evaporator or SpeedVac

-

Autosampler vials with inserts

Detailed Step-by-Step Protocol: Lipid Extraction

This protocol is adapted from the well-established Bligh-Dyer method, a gold standard for total lipid extraction.[3][11][12]

-

Sample Aliquoting: In a glass centrifuge tube, aliquot 100 µL of plasma.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of a known concentration of the this compound internal standard solution (in methanol) to the plasma. Vortex briefly.[13] This step is critical; the IS must be added before extraction to account for any subsequent sample loss.

-

Monophasic System Creation: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the sample. Vortex vigorously for 2 minutes. This creates a single-phase system that ensures complete interaction between the solvents and the sample, denaturing proteins and facilitating lipid solubilization.[14]

-

Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of LC-MS grade water and vortex again for 30 seconds.[14] The addition of more chloroform and water disrupts the single-phase system, inducing the separation into a lower organic phase (containing lipids) and an upper aqueous phase.

-

Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to achieve a clean separation of the layers.

-

Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious to avoid the protein disk at the interface and the upper aqueous layer.[14]

-

Drying and Reconstitution: Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a SpeedVac. Reconstitute the dried lipid extract in a known, small volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform) and transfer to an autosampler vial.

Instrumental Analysis: LC-MS/MS

The analysis is typically performed on a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

-

Chromatography: A reverse-phase C18 column is commonly used to separate triglycerides based on their hydrophobicity.

-

Mass Spectrometry: The mass spectrometer is set to specifically monitor the transitions from a precursor ion to a product ion for both the endogenous PAG and the d9-PAG internal standard. Ammonium adducts ([M+NH₄]⁺) are typically monitored as precursor ions for triglycerides in positive ionization mode.[15] Product ions often result from the neutral loss of one of the fatty acid chains.[1][16]

Table 2: Example LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| PAG (Endogenous) | 873.8 [M+NH₄]⁺ | e.g., 597.5 (Loss of Palmitic Acid) | ESI+ |

| d9-PAG (IS) | 882.8 [M+NH₄]⁺ | e.g., 606.5 (Loss of d9-Palmitic Acid) | ESI+ |

(Note: Exact m/z values and optimal product ions should be determined empirically on the specific instrument used.)

Mechanism of Action and Trustworthiness

The entire protocol is a self-validating system because the internal standard experiences the same experimental conditions as the analyte.

The Role of Deuteration in Mass Spectrometry

The nine deuterium atoms give the internal standard a mass shift of +9 Daltons. This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous detection of the analyte and the standard without any chromatographic interference. Because their chemical structures are nearly identical, they co-elute from the LC column, which is a key requirement for effective matrix effect correction.

Caption: Principle of mass differentiation and ratio calculation.

Ensuring Analytical Trustworthiness

By calculating the final concentration based on the peak area ratio of the analyte to the internal standard, the method inherently corrects for:

-

Incomplete Extraction Recovery: If only 80% of the total lipid is extracted, 80% of both the analyte and the standard will be recovered, leaving their ratio unchanged.

-

Ionization Suppression/Enhancement: If a co-eluting matrix component suppresses the signal by 30%, both the analyte and the standard signals will be suppressed equally, preserving the ratio.[4]

-

Injection Volume Variability: Minor differences in injection volume will affect both signals proportionally, again leaving the ratio constant.

This robust approach ensures that the quantitative data is both accurate and reproducible, which is essential for reliable biomarker discovery and drug development research.[4][17]

References

- 1. lcms.cz [lcms.cz]

- 2. 1,3-Dipalmitoyl-2-Arachidonoyl-sn-glycerol | Cayman Chemical | Biomol.com [biomol.com]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 1-Palmitoyl-d9-2-Arachidonoyl-3-Palmitoyl-sn-glycerol | Cayman Chemical | Biomol.com [biomol.com]

- 11. mdpi.com [mdpi.com]

- 12. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 13. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tabaslab.com [tabaslab.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. LC/MS/MS MRM Library for Triglycerides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. escholarship.org [escholarship.org]

An In-Depth Technical Guide to 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9: A Core Tool in Quantitative Lipidomics

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 (PAP-d9), a deuterated triglyceride of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, analytical characterization, and its critical role as an internal standard in quantitative lipidomics. This guide is designed to offer not just protocols, but a deeper understanding of the scientific principles that underpin its application, empowering researchers to utilize this tool with confidence and precision.

Unveiling the Molecular Architecture: Chemical Structure and Properties

This compound is a precisely structured triglyceride with two palmitic acid moieties at the sn-1 and sn-3 positions and an arachidonic acid moiety at the sn-2 position of the glycerol backbone. The "-d9" designation signifies that one of the palmitoyl chains is labeled with nine deuterium atoms, a feature that is central to its primary application.

The non-deuterated analogue, 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol, is a naturally occurring triglyceride. The introduction of a stable isotope label creates a molecule that is chemically identical to its endogenous counterpart but possesses a distinct mass, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₉D₉O₆ | [1] |

| Molecular Weight | 864.42 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage | -20°C for long-term stability | [1] |

| Solubility | Soluble in organic solvents such as methanol, methyl tert-butyl ether (MTBE), and chloroform. | [3][4] |

Visualizing the Structure:

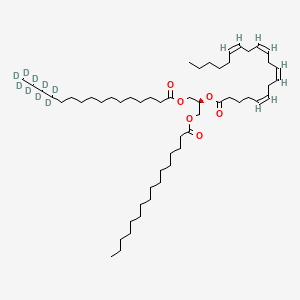

To fully appreciate the molecular arrangement, a chemical structure diagram is indispensable.

Caption: Chemical structure of this compound.

The Art of Creation: Synthesis of a Deuterated Triglyceride

Synthesis of Deuterated Palmitic Acid (Palmitic Acid-d9)

The introduction of deuterium atoms onto the palmitic acid chain is a critical first step. This can be achieved through various methods, with one effective approach being the use of a dithiane protecting group and deuteride reagents.[5] A generalized workflow is as follows:

Caption: Generalized workflow for the synthesis of deuterated palmitic acid.

Chemoenzymatic Synthesis of this compound

The assembly of the triglyceride can be efficiently achieved through a chemoenzymatic approach, which leverages the specificity of enzymes for regioselective reactions. A potential pathway, adapted from the synthesis of similar structured triglycerides, is outlined below.[6][7]

Step-by-Step Methodology:

-

Protection of Glycerol: Start with a suitable protected glycerol derivative, such as 1,3-O-benzylidene glycerol, to ensure selective acylation at the sn-2 position.

-

Acylation at sn-2: Acylate the free hydroxyl group at the sn-2 position with arachidonic acid using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)).

-

Deprotection: Remove the benzylidene protecting group under acidic conditions to yield 2-arachidonoyl-sn-glycerol.

-

Enzymatic Acylation at sn-1 and sn-3: This is the key step for achieving the desired stereochemistry. Utilize a sn-1,3 specific lipase, such as lipase from Rhizomucor miehei, to catalyze the esterification of the primary hydroxyl groups with palmitic acid and palmitic acid-d9. This reaction is typically carried out in a non-polar organic solvent to favor esterification over hydrolysis.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography, to isolate the desired triglyceride from any side products.

Caption: Proposed chemoenzymatic synthesis of this compound.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized PAP-d9. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (of non-deuterated analogue):

-

Glycerol Backbone: The protons on the glycerol backbone will appear as a complex multiplet in the region of 4.0-5.5 ppm.

-

Acyl Chains:

-

The α-methylene protons adjacent to the carbonyl groups will resonate around 2.3 ppm.

-

The olefinic protons of the arachidonoyl chain will appear as a complex multiplet between 5.3 and 5.5 ppm.

-

The terminal methyl protons of the palmitoyl and arachidonoyl chains will be observed as a triplet around 0.9 ppm.

-

The bulk of the methylene protons in the fatty acid chains will form a broad signal around 1.2-1.4 ppm.

-

Expected ¹³C NMR Spectral Features (of non-deuterated analogue):

-

Carbonyl Carbons: The ester carbonyl carbons will resonate in the range of 172-174 ppm.

-

Glycerol Backbone: The carbons of the glycerol backbone will appear between 60 and 75 ppm.

-

Acyl Chains:

-

The olefinic carbons of the arachidonoyl chain will be found in the region of 127-131 ppm.

-

The aliphatic carbons of the fatty acid chains will resonate between 14 and 35 ppm.

-

For the deuterated molecule, the signals corresponding to the deuterated positions on the palmitoyl chain will be absent or significantly attenuated in the ¹H and ¹³C NMR spectra, providing definitive confirmation of the isotopic labeling.

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the elemental composition and for fragmentation analysis to verify the structure. Electrospray ionization (ESI) is a commonly used technique for triglyceride analysis.

Expected Mass Spectrum:

-

Parent Ion: In positive ion mode, the molecule is expected to be detected as an ammonium adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺. For the d9 isotopologue, the exact mass will be higher than its non-deuterated counterpart.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. For triglycerides, the primary fragmentation pathway is the neutral loss of the fatty acid chains. For PAP-d9, we would expect to see neutral losses corresponding to:

-

Palmitic acid-d9

-

Arachidonic acid

-

Palmitic acid

-

The observation of these specific neutral losses provides unequivocal evidence for the identity and location of the fatty acid moieties.

Application in Quantitative Lipidomics: The Power of an Internal Standard

The primary and most critical application of this compound is as an internal standard in quantitative lipidomics studies.[8][9][10] The inherent variability in sample preparation and mass spectrometric analysis necessitates the use of internal standards to ensure accurate and precise quantification.

The "Why": Causality Behind Using a Deuterated Internal Standard

A deuterated internal standard is considered the "gold standard" because it is chemically identical to the analyte of interest.[8] This means it behaves in a nearly identical manner during:

-

Extraction: It will have the same extraction efficiency from the biological matrix.

-

Chromatography: It will co-elute with the endogenous analyte in liquid chromatography.

-

Ionization: It will experience the same degree of ionization suppression or enhancement in the mass spectrometer source.

By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any variations in these steps will affect both the analyte and the standard proportionally. The ratio of the analyte to the internal standard is then used for quantification, effectively canceling out the experimental variability.

Caption: Workflow for quantitative lipid analysis using a deuterated internal standard.

Experimental Protocol: Quantitative Analysis of Triglycerides in Plasma

This protocol provides a detailed, step-by-step methodology for the quantification of triglycerides in a plasma sample using this compound as an internal standard.

Materials:

-

Plasma sample

-

This compound (internal standard solution of known concentration)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation: a. To a 100 µL aliquot of plasma in a glass tube, add a precise volume of the this compound internal standard solution. b. Vortex briefly to mix.

-

Lipid Extraction (Folch Method): a. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample. b. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. c. Add 400 µL of 0.9% NaCl solution to induce phase separation. d. Vortex for 30 seconds. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean tube.

-

Sample Concentration and Reconstitution: a. Dry the collected organic phase under a gentle stream of nitrogen. b. Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 2:1 chloroform:methanol).

-

LC-MS/MS Analysis: a. Chromatography: Separate the lipid extract on a C18 reversed-phase column using a gradient of mobile phases, such as:

- Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate. b. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- For each endogenous triglyceride to be quantified, set up a transition from its [M+NH₄]⁺ precursor ion to a characteristic product ion (e.g., the neutral loss of one of its fatty acid chains).

- For the internal standard, set up a transition from its [M+NH₄]⁺ precursor ion to a characteristic product ion (e.g., the neutral loss of the deuterated palmitic acid chain).

-

Data Analysis: a. Integrate the peak areas for the endogenous triglycerides and the internal standard. b. Calculate the ratio of the peak area of each analyte to the peak area of the internal standard. c. Determine the concentration of each triglyceride in the original sample by comparing these ratios to a calibration curve prepared with known concentrations of non-deuterated triglyceride standards and a fixed concentration of the internal standard.

Conclusion: A Cornerstone of Precision in Lipid Research

This compound is more than just a chemical reagent; it is a critical tool that enables researchers to achieve the high level of accuracy and precision required in modern lipidomics. Its well-defined structure and isotopic label provide a robust foundation for quantitative studies, from fundamental research into lipid metabolism to the discovery and validation of disease biomarkers. By understanding the principles of its synthesis, characterization, and application, scientists can confidently integrate this deuterated standard into their workflows, paving the way for new discoveries in the complex and fascinating world of lipids.

References

- 1. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9: Properties and Applications

This technical guide provides a comprehensive overview of the physical properties, handling, and application of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 (TG(16:0-d9/20:4/16:0)). Designed for researchers, scientists, and drug development professionals in the field of lipidomics and bioanalysis, this document delves into the core attributes of this deuterated internal standard, offering both foundational knowledge and practical insights for its effective use in quantitative mass spectrometry.

Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Lipidomics

In the pursuit of accurate and reproducible quantification of endogenous lipids by mass spectrometry (MS), the use of stable isotope-labeled internal standards is paramount.[1][2][3] These compounds, which are chemically identical to the analyte of interest but differ in mass due to the incorporation of heavy isotopes such as deuterium (²H or D), are the gold standard for correcting for variability throughout the analytical workflow.[3] this compound is the deuterium-labeled form of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol and serves as an ideal internal standard for its quantification.[4]

The rationale for using a deuterated analog like TG(16:0-d9/20:4/16:0) is rooted in its ability to mimic the behavior of the endogenous, non-labeled analyte (1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol) during sample extraction, chromatographic separation, and ionization.[5] By co-eluting with the analyte, the deuterated standard effectively compensates for matrix effects, ion suppression or enhancement, and variations in sample recovery, thereby ensuring high precision and accuracy in quantitative analyses.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is fundamental to its proper handling, storage, and application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₉D₉O₆ | [5] |

| Formula Weight | 864.4 g/mol | [5] |

| Formal Name | (S)-1-((hexadecanoyl-13,13,14,14,15,15,16,16,16-d9)oxy)-3-(palmitoyloxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Synonyms | 1-Palmitin-d9-2-Arachidonin-3-Palmitin, TG(16:0-d9/20:4/16:0) | [5] |

| Appearance | Typically exists as a solid at room temperature.[6] Commercially available as a solution in methyl acetate.[5] | N/A |

| Purity | ≥99% deuterated forms (d1-d9) | [5] |

| Solubility | DMF: 10 mg/ml, Methyl Acetate: 5 mg/ml | [5] |

| Storage | Store at -20°C | [5][6] |

| Stability | ≥ 2 years at -20°C | [5] |

Application in Quantitative Analysis: A Workflow Overview

The primary application of this compound is as an internal standard for the quantification of 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] The general workflow for such an analysis is depicted below.

References

A Technical Guide to 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 and its Application in Quantitative Lipidomics

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9, a deuterated triglyceride of significant utility in the field of lipidomics. We will delve into its chemical identity, including a detailed list of synonyms and key properties. The core of this guide is dedicated to the application of this molecule as an internal standard for the precise and accurate quantification of its endogenous counterpart, 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol (TG(16:0/20:4/16:0)), using isotope dilution mass spectrometry. A detailed, field-proven experimental workflow is presented, covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for targeted triglyceride quantification, a critical aspect in understanding metabolic diseases and developing novel therapeutics.

Introduction: The Imperative for Precise Triglyceride Quantification

Triglycerides (TGs) are a major class of lipids that serve as a primary energy storage depot in most eukaryotes.[1] Beyond their role in energy metabolism, specific TG molecular species are increasingly recognized for their involvement in cellular signaling and their association with a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease.[2][3] The composition of fatty acids on the glycerol backbone dictates the physicochemical properties and biological functions of individual TG molecules. Consequently, the ability to accurately quantify specific TG species, rather than just the total TG content, is paramount for elucidating their roles in health and disease.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detailed lipid analysis due to its high sensitivity and specificity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample extraction efficiency, matrix effects, and instrument response.[5] The principle of isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is the most effective method to mitigate these variables.[6] A deuterated internal standard, being chemically identical to the analyte of interest, co-elutes chromatographically and experiences the same ionization efficiency and potential for ion suppression, thus enabling highly accurate quantification.[5] This guide focuses on the application of this compound as such a standard.

Chemical Identity and Synonyms

The subject of this guide is a triglyceride with a glycerol backbone esterified with two palmitic acid moieties at the sn-1 and sn-3 positions and one arachidonic acid moiety at the sn-2 position. One of the palmitic acid chains is deuterated with nine deuterium atoms.

Systematic Name: (S)-1-((hexadecanoyl-13,13,14,14,15,15,16,16,16-d9)oxy)-3-(palmitoyloxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate[7]

A comprehensive list of synonyms and common nomenclature for this compound is provided in the table below for clarity and cross-referencing in scientific literature and supplier catalogs.

| Nomenclature Type | Name/Synonym | Source |

| Common Name | This compound | [2][8][9][10] |

| Abbreviated Name | TG(16:0-d9/20:4/16:0) | [11] |

| Alternative Name | 1-Palmitin-d9-2-Arachidonin-3-Palmitin | [7][11] |

| IUPAC Name | (S)-1-((hexadecanoyl-13,13,14,14,15,15,16,16,16-d9)oxy)-3-(palmitoyloxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | [7] |

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₉D₉O₆ | [7][11] |

| Formula Weight | 864.4 g/mol | [7][11] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [7][11] |

| Typical Formulation | A solution in methyl acetate | [7][11] |

The Role of TG(16:0/20:4/16:0) in Biological Systems

The analyte of interest, 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol, is a specific triglyceride species that incorporates both saturated (palmitic acid, 16:0) and polyunsaturated (arachidonic acid, 20:4) fatty acids. Arachidonic acid is a precursor to a wide range of signaling molecules, including prostaglandins and leukotrienes, which are key mediators of inflammation.[12] The presence of arachidonic acid within a triglyceride molecule suggests its potential role as a storage and delivery vehicle for this important fatty acid. Dysregulation of triglyceride metabolism is a hallmark of many metabolic diseases, and understanding the dynamics of specific TG species can provide insights into disease pathogenesis.[2][13] For instance, alterations in the plasma concentrations of specific triglycerides have been linked to an increased risk of cardiovascular disease.[13] Therefore, the accurate quantification of TG(16:0/20:4/16:0) in biological samples such as plasma or tissue is crucial for research in metabolic disease and drug development.

The following diagram illustrates the central role of triglycerides in lipid metabolism and their connection to both energy storage and the generation of signaling molecules.

Caption: Metabolic fate of triglycerides, highlighting their synthesis, storage, and breakdown.

Experimental Workflow for Quantitative Analysis

The following section details a robust workflow for the quantification of TG(16:0/20:4/16:0) in human plasma using this compound as an internal standard.

Caption: High-level workflow for triglyceride quantification using a deuterated internal standard.

Sample Preparation: Lipid Extraction

The goal of this step is to efficiently extract lipids from the complex biological matrix of plasma while precipitating proteins. The addition of the deuterated internal standard at the very beginning is crucial, as it will account for any variability or loss of the analyte during the subsequent steps.[14]

Materials:

-

Human plasma (collected with EDTA as an anticoagulant)

-

This compound internal standard solution (e.g., 1 mg/mL in methyl acetate)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

Protocol:

-

Aliquoting: To a 15 mL glass centrifuge tube, add 100 µL of human plasma.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution. The amount should be chosen to yield a peak area that is comparable to the expected endogenous analyte peak area. For typical plasma concentrations, adding 10 µL of a 10 µg/mL working solution is a good starting point.

-

Solvent Addition: Add 2 mL of methanol and vortex for 30 seconds to precipitate proteins.

-

Extraction: Add 4 mL of chloroform and vortex vigorously for 2 minutes.

-

Phase Separation: Add 1.25 mL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to achieve a clear phase separation.

-

Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate). Vortex for 20 seconds to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of triglycerides, coupled to a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.[15]

Instrumentation:

-

UHPLC system (e.g., Waters ACQUITY, Shimadzu Nexera)

-

C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Agilent 6400 series)

LC Parameters:

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate |

| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 5 µL |

MS Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

| Collision Gas | Argon |

MRM Transitions:

Triglycerides are typically detected as their ammonium adducts ([M+NH₄]⁺) in positive ESI mode. Fragmentation in the collision cell results in the neutral loss of a fatty acid chain plus ammonia.[15] The following MRM transitions should be monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |

| TG(16:0/20:4/16:0) (Analyte) | 872.8 | 617.5 | 35 | [M+NH₄]⁺ → [M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) |

| TG(16:0/20:4/16:0) (Analyte) | 872.8 | 569.5 | 35 | [M+NH₄]⁺ → [M+NH₄ - C₂₀H₃₂O₂]⁺ (Loss of Arachidonic Acid) |

| TG(16:0-d9/20:4/16:0) (IS) | 881.8 | 626.5 | 35 | [M+NH₄]⁺ → [M+NH₄ - C₁₆H₂₃D₉O₂]⁺ (Loss of Palmitic Acid-d9) |

| TG(16:0-d9/20:4/16:0) (IS) | 881.8 | 577.5 | 35 | [M+NH₄]⁺ → [M+NH₄ - C₂₀H₃₂O₂]⁺ (Loss of Arachidonic Acid) |

Note: The exact collision energies should be optimized for the specific mass spectrometer being used.[16]

Data Processing and Quantification

-

Peak Integration: Integrate the peak areas for the specified MRM transitions of both the endogenous analyte (TG(16:0/20:4/16:0)) and the deuterated internal standard (TG(16:0-d9/20:4/16:0)).

-

Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the non-deuterated TG(16:0/20:4/16:0) and a fixed concentration of the deuterated internal standard. Process these standards in the same manner as the samples. Plot the response ratio against the concentration of the analyte to generate a calibration curve.

-

Concentration Determination: Determine the concentration of TG(16:0/20:4/16:0) in the unknown samples by interpolating their response ratios on the calibration curve.

Conclusion

This compound is an indispensable tool for researchers aiming to accurately quantify its endogenous counterpart, a biologically relevant triglyceride. The use of this stable isotope-labeled internal standard within a well-controlled LC-MS/MS workflow, as detailed in this guide, ensures the generation of high-quality, reproducible data. This level of precision is essential for advancing our understanding of the complex role of specific lipid species in metabolic diseases and for the development of targeted therapeutic interventions. By adhering to the principles of isotope dilution and implementing robust analytical methodologies, scientists can confidently unravel the complexities of the lipidome.

References

- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 4. LC-MS/MS vs. Enzymatic Kits for Triglyceride Quantification - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 9. lcms.cz [lcms.cz]

- 10. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

TG(16:0-d9/20:4/16:0) molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of TG(16:0-d9/20:4/16:0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the triglyceride (TG) TG(16:0-d9/20:4/16:0), a complex lipid of significant interest in lipidomic research. We will delve into its chemical composition, the precise calculation of its molecular weight and formula, and its primary application as an internal standard in mass spectrometry-based quantification.

Introduction to TG(16:0-d9/20:4/16:0)

TG(16:0-d9/20:4/16:0) is a triacylglycerol molecule featuring a glycerol backbone esterified with three distinct fatty acid chains. Specifically, it comprises one molecule of palmitic acid (16:0), one molecule of arachidonic acid (20:4), and one molecule of palmitic acid that has been isotopically labeled with nine deuterium atoms (16:0-d9). The notation signifies a glycerol molecule with a deuterated palmitic acid, an arachidonic acid, and a standard palmitic acid attached, with the positions on the glycerol backbone often being specific (e.g., sn-1, sn-2, and sn-3) for stereospecific naming. This deuterated triglyceride is primarily utilized as an internal standard for the precise quantification of its non-labeled counterpart, TG(16:0/20:4/16:0), in complex biological samples using mass spectrometry.[1][2]

Molecular Formula and Weight Determination

The accurate determination of the molecular formula and weight is fundamental to the application of TG(16:0-d9/20:4/16:0) in quantitative analyses. The overall formula and weight are derived from the sum of its constituent parts, accounting for the loss of water molecules during the esterification process.

Constituent Components

The triglyceride is assembled from a glycerol backbone and three fatty acid chains. Let's examine each component individually:

| Component | Notation | Chemical Formula | Molecular Weight ( g/mol ) |

| Palmitic Acid | 16:0 | C₁₆H₃₂O₂ | 256.43[3][4] |

| Palmitic Acid-d9 | 16:0-d9 | C₁₆H₂₃D₉O₂ | 265.5[5][6] |

| Arachidonic Acid | 20:4 | C₂₀H₃₂O₂ | 304.47[7][8][9] |

| Glycerol | C₃H₈O₃ | 92.09[10][11][12] |

Calculation of the Final Molecular Formula and Weight

The formation of a triglyceride from glycerol and three fatty acids involves three esterification reactions. In each reaction, a molecule of water (H₂O) is eliminated.

Molecular Formula Calculation:

-

Sum of atoms from individual components:

-

Palmitic Acid (C₁₆H₃₂O₂)

-

Palmitic Acid-d9 (C₁₆H₂₃D₉O₂)

-

Arachidonic Acid (C₂₀H₃₂O₂)

-

Glycerol (C₃H₈O₃)

-

Total: C(16+16+20+3)H(32+23+32+8)D₉O(2+2+2+3) = C₅₅H₉₅D₉O₉

-

-

Subtract three water molecules (H₂O) lost during esterification:

Molecular Weight Calculation:

-

Sum of molecular weights of individual components:

-

256.43 g/mol (Palmitic Acid) + 265.5 g/mol (Palmitic Acid-d9) + 304.47 g/mol (Arachidonic Acid) + 92.09 g/mol (Glycerol) = 918.49 g/mol

-

-

Subtract the molecular weight of three water molecules (18.015 g/mol each):

-

3 x 18.015 g/mol = 54.045 g/mol

-

Final Molecular Weight: 918.49 g/mol - 54.045 g/mol = 864.445 g/mol

-

This calculated value is in excellent agreement with the formula weight of 864.4 provided by suppliers.[1][2]

The structural representation of this triglyceride can be visualized as follows:

Caption: Molecular structure of TG(16:0-d9/20:4/16:0).

Application in Quantitative Lipidomics

The primary role of TG(16:0-d9/20:4/16:0) is as an internal standard in quantitative mass spectrometry. The nine deuterium atoms give it a mass distinct from its endogenous, non-labeled counterpart, while maintaining nearly identical chemical and physical properties.

Rationale for Using a Stable Isotope-Labeled Internal Standard

In mass spectrometry-based quantification, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors. An ideal internal standard co-elutes chromatographically with the analyte of interest and experiences the same variations. By adding a known amount of the deuterated standard to a sample, the ratio of the signal from the endogenous analyte to the signal from the internal standard can be used to accurately calculate the concentration of the endogenous analyte, thereby correcting for experimental variability.

The workflow for using TG(16:0-d9/20:4/16:0) as an internal standard is outlined below:

Caption: Quantitative lipidomics workflow.

Experimental Protocol: Quantification of TG(16:0/20:4/16:0) using LC-MS/MS

Below is a generalized protocol for the quantification of TG(16:0/20:4/16:0) in a biological matrix.

1. Preparation of Internal Standard Stock Solution:

-

Dissolve TG(16:0-d9/20:4/16:0) in a suitable organic solvent (e.g., chloroform or methyl acetate) to a known concentration (e.g., 1 mg/mL).[1]

-

Perform serial dilutions to create a working solution at the desired concentration for spiking into samples.

2. Sample Preparation and Lipid Extraction:

-

Thaw the biological sample (e.g., 50 µL of plasma) on ice.

-

Add a precise volume of the TG(16:0-d9/20:4/16:0) internal standard working solution to the sample.

-

Perform a lipid extraction using a standard method such as a modified Bligh-Dyer or Folch extraction with chloroform and methanol.

-

Evaporate the organic solvent phase to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography system (e.g., methanol/isopropanol).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separate the lipid classes using a suitable column (e.g., a C18 reversed-phase column). Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry (MS): Operate the mass spectrometer in a positive ion mode. Use a method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the precursor-to-fragment ion transitions for both the endogenous triglyceride and the deuterated internal standard.

-

Precursor Ion (Endogenous): [M+NH₄]⁺ or [M+Na]⁺ adduct of TG(16:0/20:4/16:0).

-

Precursor Ion (Internal Standard): [M+NH₄]⁺ or [M+Na]⁺ adduct of TG(16:0-d9/20:4/16:0).

-

Fragment Ions: Monitor for characteristic fragment ions corresponding to the neutral loss of the fatty acid chains.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the selected transitions of both the endogenous analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the endogenous TG(16:0/20:4/16:0) in the original sample by comparing the area ratio to a standard curve generated from known concentrations of the non-labeled standard and a fixed amount of the internal standard.

Conclusion

TG(16:0-d9/20:4/16:0) is a well-characterized, deuterated triglyceride with a molecular formula of C₅₅H₈₉D₉O₆ and a molecular weight of approximately 864.4 g/mol . Its design as a stable isotope-labeled internal standard makes it an indispensable tool for researchers in lipidomics, enabling the accurate and precise quantification of its endogenous counterpart in complex biological systems. A thorough understanding of its molecular properties is crucial for its effective application in advancing our knowledge of lipid metabolism and its role in health and disease.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 1-Palmitoyl-d9-2-Arachidonoyl-3-Palmitoyl-sn-glycerol | Cayman Chemical | Biomol.com [biomol.com]

- 3. Palmitic acid - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Arachidonic acid [webbook.nist.gov]

- 10. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Glycerol [drugfuture.com]

- 12. m.youtube.com [m.youtube.com]

Navigating Lipidomics: A Technical Guide to the Availability and Application of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled lipids are indispensable tools in modern biomedical research, enabling precise quantification and metabolic tracking in complex biological systems. This technical guide addresses the commercial availability, procurement strategies, and critical applications of the deuterated triglyceride, 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 (PAP-d9). We provide an in-depth analysis of its role as an internal standard in mass spectrometry-based lipidomics, discuss the rationale for its use, and explore pathways for custom synthesis to meet specific research needs. This document serves as a practical resource for scientists navigating the complexities of lipid analysis in drug development and metabolic research.

Commercial Availability and Procurement

Contrary to the challenges often faced in sourcing complex isotopically labeled standards, This compound is commercially available from specialized chemical suppliers . This availability is a critical advantage for research groups requiring high-purity, well-characterized internal standards for quantitative assays.

Leading suppliers in the lipidomics field list this compound in their catalogs, ensuring its accessibility for routine and advanced research applications.

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Name/Synonyms | Formula Weight | Purity Specification | Formulation |

| Cayman Chemical [1] | 1-Palmitoyl-d9-2-Arachidonoyl-3-Palmitoyl-sn-glycerol; TG(16:0-d9/20:4/16:0) | 864.4 | ≥99% deuterated forms (d1-d9) | Solution in methyl acetate |

| MedChemExpress [2] | This compound | Not specified | Not specified | Not specified |

| InvivoChem [3] | This compound | Not specified | Not specified | Not specified |

Note: Product specifications and formulations are subject to change. Researchers should always consult the supplier's most recent certificate of analysis.

The deuterated palmitoyl chain provides a distinct mass shift, making it an ideal internal standard for the quantification of its non-deuterated counterpart, 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol (PAP)[1][4]. The stability of this standard is reported to be at least two years when stored at -20°C[1].

The Rationale for a Deuterated Internal Standard in Mass Spectrometry

The fundamental principle of quantitative mass spectrometry (MS) is to compare the signal intensity of an analyte of interest with that of a known quantity of a stable isotope-labeled internal standard (SIL-IS). The ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Expertise in Practice: The use of a deuterated triglyceride like PAP-d9 is a hallmark of a robust quantitative lipidomics workflow. Its key advantage lies in its ability to co-elute chromatographically with the endogenous, non-labeled PAP. This co-elution ensures that any variations during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., matrix effects, ionization suppression) affect both the analyte and the internal standard equally. This ratiometric approach corrects for experimental variability, leading to highly accurate and precise quantification.

The workflow for using PAP-d9 as an internal standard is a self-validating system. A consistent ratio of the endogenous analyte to the spiked standard across technical replicates is a strong indicator of a reliable and reproducible assay.

Figure 1. A generalized workflow for the quantification of endogenous PAP using PAP-d9 as an internal standard.

Application in Metabolic Research and Drug Development

Triglycerides are central molecules in energy storage and metabolism. The ability to accurately measure specific triglyceride species like PAP is crucial in understanding metabolic diseases such as obesity, diabetes, and atherosclerosis. Deuterated standards are vital for studies tracking lipid synthesis and turnover. For instance, studies have utilized deuterium oxide (D₂O) to measure the synthesis of triglycerides in vivo, highlighting the importance of isotopic labeling in metabolic research[5][6].

In drug development, particularly for therapies targeting metabolic pathways, PAP-d9 enables:

-

Pharmacodynamic (PD) Biomarker Analysis: Tracking changes in specific lipid concentrations in response to therapeutic intervention.

-

Pharmacokinetic (PK) Studies: While less common for endogenous molecules, deuteration can be used to trace the metabolic fate of lipid-based drug delivery systems. The principles of using deuterium substitution to alter and study pharmacokinetic profiles are well-established[2].

Custom Synthesis: An Alternative Pathway

While PAP-d9 is commercially available, researchers may require triglycerides with different fatty acid compositions, alternative isotopic labels (e.g., ¹³C), or specific labeling patterns not offered off-the-shelf. In such cases, custom synthesis is a viable and powerful option.

Several companies specialize in the custom synthesis of complex and deuterated molecules, offering researchers the flexibility to design standards tailored to their specific experimental needs[][8].

Key Considerations for Custom Synthesis:

-

Isotopic Purity: Specify the required level of isotopic enrichment.

-

Chemical Purity: Define the acceptable level of non-labeled or other lipid contaminants.

-

Stereochemistry: Ensure the correct stereochemical configuration (e.g., sn-glycerol backbone) is synthesized.

-

Scale: Synthesis can range from milligrams for analytical standards to larger quantities for other applications[8].

The demand for a wider variety of deuterated lipids for research applications, particularly for techniques like neutron scattering, continues to drive innovation in synthetic methodologies[9].

Figure 2. Decision pathway for procuring specialized isotopically labeled lipid standards for research.

Conclusion

The commercial availability of this compound from specialized suppliers like Cayman Chemical provides researchers with a critical, high-quality tool for the accurate quantification of its endogenous analogue. Its primary application as an internal standard in mass spectrometry underscores its importance in ensuring the reliability and reproducibility of lipidomics data. For research questions requiring standards not commercially available, custom synthesis services offer a robust alternative, enabling the creation of tailored molecules to advance the frontiers of metabolic research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 4. 1,3-Dipalmitoyl-2-Arachidonoyl-sn-glycerol | Cayman Chemical | Biomol.com [biomol.com]

- 5. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Documents download module [ec.europa.eu]

Certificate of analysis for 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9

An In-depth Technical Guide to the Certificate of Analysis for 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the interpretation and application of the Certificate of Analysis (CoA) for the stable isotope-labeled internal standard, this compound (also denoted as TG(16:0-d9/20:4/16:0)). Moving beyond a simple data sheet, this guide elucidates the scientific principles behind the analytical techniques used for characterization, empowering users to ensure the scientific integrity of their quantitative lipidomics studies.

Introduction: The Imperative for Accuracy in Lipidomics

Triglycerides (TGs) are not merely storage molecules for metabolic energy; they are deeply involved in cellular signaling, growth, and the pathophysiology of diseases such as atherosclerosis, obesity, and diabetes.[1][2] The accurate quantification of specific TG molecular species within complex biological matrices is therefore critical for both basic research and clinical biomarker discovery.[2] However, the inherent complexity of the lipidome and the potential for analytical variability present significant challenges.[2]

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone of lipid analysis, offering high sensitivity and specificity.[3][4] The gold standard for quantification via mass spectrometry is the stable isotope dilution (SID) method.[5] This technique involves adding a known quantity of a heavy-isotope-labeled version of the analyte—an internal standard—to a sample at the earliest stage of processing.[6] The standard, being chemically identical to the endogenous analyte, co-behaves through extraction, chromatography, and ionization, correcting for sample loss and matrix-induced signal suppression or enhancement.[5]

This guide focuses on this compound, a deuterated internal standard designed for the precise quantification of its endogenous counterpart. A robust Certificate of Analysis is the foundational document that validates the identity, purity, and isotopic enrichment of this standard, ensuring the reliability of every downstream measurement.

Part 1: Physicochemical Profile of TG(16:0-d9/20:4/16:0)

A thorough understanding of the standard's properties is the first step in its effective use. The deuteration on one of the palmitoyl chains provides the mass shift necessary for mass spectrometric distinction from the endogenous form, without significantly altering its chemical or chromatographic behavior.[7][8]

Chemical Structure

The structure consists of a glycerol backbone with a palmitic acid (16:0) at the sn-1 position, an arachidonic acid (20:4) at the sn-2 position, and a deuterium-labeled palmitic acid (16:0-d9) at the sn-3 position.

Caption: Structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties typically found on a CoA for this compound.

| Property | Value | Source |

| Synonyms | 1-Palmitin-d9-2-Arachidonin-3-Palmitin, TG(16:0-d9/20:4/16:0) | [9][10] |

| Molecular Formula | C₅₅H₈₉D₉O₆ | [7][9][10] |

| Molecular Weight | 864.42 g/mol | [7][9][10] |

| Appearance | Solid | [7] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [10] |

| Storage | -20°C | [10] |

| Stability | ≥ 2 years (at -20°C) | [10] |

Part 2: Deconstructing the Certificate of Analysis

The CoA is a guarantee of quality. Each test provides a critical piece of information that validates the standard for its intended use. Here, we dissect the core analytical tests performed to certify a batch of TG(16:0-d9/20:4/16:0).

Test 1: Identity Confirmation by Mass Spectrometry

Causality: The first and most fundamental test is to confirm that the compound has the correct molecular weight. Due to their low polarity, triglycerides are most effectively ionized by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) when they form adducts with cations.[2][11] Ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺) adducts are commonly used because they produce strong signals and are compatible with typical reversed-phase chromatography conditions.[2]

Expected Results:

-

[M+NH₄]⁺: 864.42 (FW) + 18.03 (NH₄⁺) = 882.45 m/z

-

[M+Na]⁺: 864.42 (FW) + 22.99 (Na⁺) = 887.41 m/z

The mass spectrum should show a dominant peak at one of these m/z values, confirming the mass of the bulk material.

Test 2: Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

Causality: While accurate mass confirms the molecular formula, it does not confirm the specific arrangement of the fatty acid chains. Tandem mass spectrometry (MS/MS) is required to verify the structure.[12] In this process, the precursor ion (e.g., the [M+NH₄]⁺ adduct) is isolated and fragmented. For triglycerides, the most informative fragments arise from the neutral loss of one of the fatty acid chains.[1][2] This analysis confirms not only the identity of the three fatty acids but also the presence of the d9 label on a palmitoyl chain.

Expected Fragmentation Pattern: When the [M+NH₄]⁺ ion at m/z 882.45 is fragmented, it will produce product ions corresponding to the loss of each fatty acid:

-

Loss of Palmitic Acid (16:0): 882.45 - 256.24 (C₁₆H₃₂O₂) = 626.21 m/z

-

Loss of Arachidonic Acid (20:4): 882.45 - 304.24 (C₂₀H₃₂O₂) = 578.21 m/z

-

Loss of d9-Palmitic Acid (16:0-d9): 882.45 - 265.30 (C₁₆H₂₃D₉O₂) = 617.15 m/z

The presence of all three characteristic product ions provides high confidence in the compound's structure and the location of the isotopic label.

Caption: MS/MS fragmentation pathway for TG(16:0-d9/20:4/16:0).

Test 3: Purity Assessment by Liquid Chromatography (LC-MS)

Causality: Purity is paramount for a quantitative standard. LC-MS is used to separate the target compound from any potential impurities, such as regioisomers (e.g., TG(16:0/16:0-d9/20:4)), byproducts from synthesis, or degradation products.[2][3] Reversed-phase liquid chromatography (RPLC) is the most common method, separating lipids based on their hydrophobicity.[2] The purity is typically determined by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram.

Typical LC-MS Purity Analysis Protocol:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes.

-

Detection: ESI-MS in positive ion mode, monitoring the m/z of the [M+NH₄]⁺ adduct.

-

Acceptance Criteria: Purity ≥ 98% by peak area.

Test 4: Isotopic Enrichment Analysis

Causality: The utility of a stable isotope-labeled standard depends on its isotopic purity. The presence of a significant amount of the unlabeled (d0) species in the standard would artificially inflate the measured amount of the endogenous analyte. Mass spectrometry is used to determine the distribution of isotopic forms (d0 to d9). The enrichment is calculated as the percentage of the desired labeled species (d9) relative to all other isotopic variants.

Acceptance Criteria: Isotopic enrichment of the d9 species should be >99%. This ensures that the contribution of the internal standard to the signal of the endogenous analyte is negligible.

Part 3: Application Protocol for Quantitative Analysis

This section provides a validated workflow for using TG(16:0-d9/20:4/16:0) as an internal standard for the quantification of endogenous 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol (TG 16:0/20:4/16:0) in human plasma.[9][10]

Caption: Quantitative lipidomics workflow using an internal standard.

Step-by-Step Methodology

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the unlabeled TG(16:0/20:4/16:0) analyte into a surrogate matrix (e.g., charcoal-stripped plasma). Add a fixed amount of the TG(16:0-d9/20:4/16:0) internal standard to each calibrator.

-

Sample Preparation: a. Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube. b. Add 10 µL of the internal standard solution (e.g., 1 µg/mL TG(16:0-d9/20:4/16:0) in methanol), and vortex briefly. c. Perform a lipid extraction. A methyl-tert-butyl ether (MTBE) extraction is a robust choice for separating lipids from polar metabolites. d. Evaporate the lipid-containing organic phase to dryness under a stream of nitrogen. e. Reconstitute the dried lipid film in 100 µL of the initial LC mobile phase (e.g., 90:10 Acetonitrile:Isopropanol).

-

LC-MS/MS Analysis (MRM Mode): a. Use the LC method described in Part 2, Test 3. b. Set up the triple quadrupole mass spectrometer to perform Multiple Reaction Monitoring (MRM). This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.[1]

Table of MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Analyte (Endogenous TG) | 873.7 ([M+NH₄]⁺) | 569.5 | Neutral loss of Arachidonic Acid |

| Internal Standard (TG-d9) | 882.8 ([M+NH₄]⁺) | 617.5 | Neutral loss of d9-Palmitic Acid |

-

Data Analysis and Quantification: a. Integrate the peak areas for the analyte and internal standard MRM transitions in each sample. b. Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area). c. Plot the Peak Area Ratio versus the known concentration for the calibration standards to generate a calibration curve. d. Use the linear regression equation from the calibration curve to calculate the concentration of the endogenous TG in the unknown samples based on their measured Peak Area Ratios.

Conclusion

A Certificate of Analysis for a stable isotope-labeled standard like this compound is more than a formality; it is the cornerstone of quantitative accuracy. By understanding the rigorous analytical tests that confirm its identity, purity, structure, and isotopic enrichment, researchers can proceed with confidence. The application of this well-characterized standard within a validated SID-LC-MS/MS workflow enables the reliable and reproducible quantification of key lipid species, advancing our understanding of their roles in health and disease.

References

- 1. lcms.cz [lcms.cz]

- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 8. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 9. 1-Palmitoyl-d9-2-Arachidonoyl-3-Palmitoyl-sn-glycerol | Cayman Chemical | Biomol.com [biomol.com]

- 10. caymanchem.com [caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

Role of 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol in cell signaling

An In-Depth Technical Guide to the Role of 1,3-Dipalmitoyl-2-Arachidonoyl-sn-glycerol in Cell Signaling: A Progenitor-Centric View

Abstract

This technical guide provides a comprehensive examination of 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol (TG(16:0/20:4/16:0)), a specific triacylglycerol (TAG), and its role in cellular signaling. While primarily recognized as an energy storage molecule, the significance of TG(16:0/20:4/16:0) in signal transduction lies in its capacity as a progenitor for potent second messengers. Through enzymatic hydrolysis, this TAG gives rise to bioactive diacylglycerols (DAGs) and the polyunsaturated fatty acid, arachidonic acid, which are pivotal in activating a cascade of intracellular signaling events, most notably the Protein Kinase C (PKC) pathway. This document will detail the metabolic pathways that convert TG(16:0/20:4/16:0) into signaling molecules, explore the downstream cellular responses, and provide detailed, field-proven methodologies for the extraction, quantification, and functional analysis of these lipids. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the nuanced roles of specific lipid species in cell signaling.

Part 1: The Dichotomy of Glycerolipid Function: Storage vs. Signaling

Glycerolipids are fundamental components of cellular biology, exhibiting a functional dichotomy that is central to cellular homeostasis. Triacylglycerols (TAGs) serve as the primary reservoir for metabolic energy and fatty acids, stored within cytosolic lipid droplets. In contrast, diacylglycerols (DAGs) are potent second messengers transiently produced at cellular membranes to regulate a multitude of cellular processes.[1][2]

1.1. The Subject Molecule: 1,3-Dipalmitoyl-2-Arachidonoyl-sn-glycerol

The focus of this guide, 1,3-dipalmitoyl-2-arachidonoyl-sn-glycerol, is a TAG molecule with a specific stereochemistry and fatty acid composition. It consists of a glycerol backbone esterified with palmitic acid (a saturated 16-carbon fatty acid) at the sn-1 and sn-3 positions, and arachidonic acid (a 20-carbon polyunsaturated fatty acid) at the sn-2 position.[3][4] Its chemical structure is detailed below.

-

Synonyms: TG(16:0/20:4/16:0), 1,3-Palmitin-2-Arachidonin[3]

-

Molecular Formula: C55H98O6[3]

-

Formula Weight: 855.4 g/mol [3]

While structurally a storage lipid, its unique composition, particularly the presence of arachidonic acid at the sn-2 position, predisposes it to a critical, albeit indirect, role in signaling. The central thesis of this guide is that the regulated enzymatic breakdown of TG(16:0/20:4/16:0) serves as a localized source for generating powerful signaling molecules.

Part 2: Metabolic Activation: From Inert Storage to Bioactive Messengers

The transition of TG(16:0/20:4/16:0) from a passive storage molecule to a signaling precursor is mediated by the action of intracellular lipases. The stereo- and regioselectivity of these enzymes are paramount, as they determine the specific structure of the resulting DAG isomers, which in turn dictates their biological activity.[1][5]

2.1. Lipolysis: The Initiating Step

Cellular lipases, such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), catalyze the hydrolysis of TAGs. ATGL is known to exhibit a preference for hydrolyzing esters at the sn-2 position, while co-activation with CGI-58 broadens its selectivity to the sn-1 position.[5] This enzymatic specificity is crucial because it dictates which bioactive molecules are released from the parent TAG.

2.2. Generation of Signaling Progeny

The hydrolysis of TG(16:0/20:4/16:0) can yield several products, but only a subset possesses significant signaling capabilities:

-

sn-1(3)-Palmitoyl-2-arachidonoyl-sn-glycerol: Cleavage of the palmitic acid at the sn-3 (or sn-1) position yields a sn-1,2- (or sn-2,3-) DAG. Crucially, it is the sn-1,2-DAG isomer that is the potent, canonical activator of Protein Kinase C (PKC) and other C1 domain-containing proteins.[5][6]

-

Arachidonic Acid: Cleavage of the ester bond at the sn-2 position releases free arachidonic acid, a precursor to the eicosanoid family of signaling molecules (prostaglandins, leukotrienes, etc.).

-

sn-1,3-Dipalmitoyl-glycerol: This DAG isomer, resulting from arachidonic acid release, is not a direct activator of conventional or novel PKCs and is generally considered signaling-inactive in this context.[5]

Therefore, the signaling potential of TG(16:0/20:4/16:0) is unlocked primarily through the generation of sn-1,2-diacylglycerol containing arachidonic acid and free arachidonic acid itself.

Caption: Hydrolysis of TG(16:0/20:4/16:0) by lipases.

Part 3: Downstream Signaling Cascades

The liberation of sn-1-palmitoyl-2-arachidonoyl-sn-glycerol and arachidonic acid from their parent TAG initiates distinct and potent signaling cascades that influence a wide range of cellular functions, including proliferation, apoptosis, and inflammation.[2][7]

3.1. The sn-1,2-DAG - Protein Kinase C (PKC) Axis

The canonical function of signaling DAG is the activation of the PKC family of serine/threonine kinases.[8][9]

-

Mechanism of Activation: The generation of sn-1,2-DAG at a cellular membrane (e.g., the plasma membrane or Golgi apparatus) creates a high-affinity binding site for the C1 domain present in conventional and novel PKC isoforms.[9] This binding event recruits PKC from the cytosol to the membrane, where it undergoes a conformational change, leading to its activation. The presence of an arachidonoyl group in the DAG molecule can synergistically enhance this activation.[10][11]

-

Cellular Consequences: Activated PKC phosphorylates a vast array of substrate proteins, modulating their activity and leading to downstream effects on gene expression, cytoskeletal organization, cell cycle progression, and survival.[2][8] Imbalances in DAG signaling are frequently associated with diseases such as cancer and metabolic disorders.[2][12]

Caption: The canonical sn-1,2-DAG signaling pathway via PKC activation.

3.2. Arachidonic Acid and Eicosanoid Signaling

The release of arachidonic acid from the sn-2 position provides the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes convert arachidonic acid into eicosanoids, a class of potent, short-lived signaling molecules that act in a paracrine or autocrine manner to regulate processes such as inflammation, immunity, and smooth muscle contraction.

Part 4: Experimental Methodologies

Investigating the signaling role of TG(16:0/20:4/16:0) requires a multi-faceted approach combining robust lipidomic analysis with functional cell-based assays. The protocols described here are designed to be self-validating systems, ensuring technical accuracy and reproducibility.

4.1. Quantitative Lipidomics: Extraction and Mass Spectrometry

The cornerstone of this investigation is the accurate quantification of the parent TAG and its specific DAG isomer progeny. This necessitates a workflow that begins with efficient lipid extraction and culminates in high-resolution mass spectrometry.

Protocol 4.1.1: Total Lipid Extraction from Cultured Cells

This protocol is adapted from the well-established Bligh and Dyer method, which is effective for extracting a broad range of neutral lipids and phospholipids.[13][14]

-

Cell Harvesting: Culture cells to the desired confluency (~5-10 x 10^6 cells). Aspirate media and wash the cell monolayer twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis & Monophasic Formation: Add 1 mL of ice-cold methanol to the plate and scrape the cells. Transfer the cell suspension to a 15 mL glass tube. Add 2 mL of chloroform. At this stage, the solvent ratio is 2:1 chloroform:methanol. Vortex vigorously for 2 minutes to form a single-phase solution, which thoroughly extracts lipids from the cellular matrix.

-

Phase Separation: Add 1 mL of chloroform followed by 1 mL of deionized water to the tube. The final solvent ratio of chloroform:methanol:water (2:2:1.8) facilitates phase separation. Vortex for 2 minutes and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Lipid Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying and Storage: Dry the extracted lipids under a gentle stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

Protocol 4.1.2: LC-MS/MS Analysis of TAG and DAG Isomers

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for separating and quantifying lipid isomers.[15][16][17] Normal-phase chromatography is particularly effective for separating DAG regioisomers.[17]

-

Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable organic solvent (e.g., 25% ethyl acetate in isooctane).[17] Add an internal standard cocktail containing a known amount of a deuterated or odd-chain standard for each lipid class being analyzed (e.g., TG(17:0/17:0/17:0) and DAG(17:0/17:0)).

-

Chromatographic Separation (Normal-Phase HPLC):

-

Column: Silica-based column (e.g., 2.1 mm x 150 mm, 3 µm particle size).

-

Mobile Phase A: Hexane/isopropanol (99:1, v/v).

-

Mobile Phase B: Hexane/isopropanol/water (85:14:1, v/v/v).

-